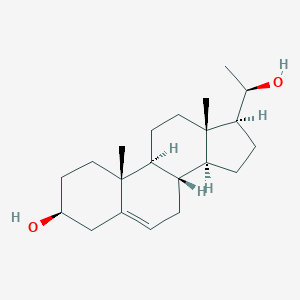

Pregn-5-ene-3beta,20beta-diol

Übersicht

Beschreibung

KRH3955 ist ein potenter und selektiver Antagonist des C-X-C-Chemokinrezeptors vom Typ 4 (CXCR4). Diese Verbindung hat aufgrund ihrer Fähigkeit, die Bindung von stroma-abgeleitetem Faktor 1 Alpha (SDF-1α) an CXCR4 zu hemmen, großes Interesse geweckt, was sie zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen und medizinischen Forschungsanwendungen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KRH3955 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen, einschließlich Kupplungs- und Cyclisierungsreaktionen, unter kontrollierten Bedingungen synthetisiert wird, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von KRH3955 folgt strengen Protokollen, um Konsistenz und Qualität zu gewährleisten. Der Prozess beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, gefolgt von Reinigungsschritten wie Kristallisation und Chromatographie, um das Endprodukt mit hoher Reinheit zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KRH3955 involves multiple steps, starting with the preparation of key intermediates. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including coupling and cyclization reactions, under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of KRH3955 follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KRH3955 geht vor allem Bindungsinteraktionen mit dem CXCR4-Rezeptor ein. Es nimmt nicht an typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution in seiner Rolle als CXCR4-Antagonist teil .

Häufige Reagenzien und Bedingungen

Das wichtigste Reagenz, das an der Aktivität von KRH3955 beteiligt ist, ist SDF-1α, dessen Bindung an CXCR4 es hemmt. Die Bedingungen für diese Wechselwirkungen sind physiologisch und treten typischerweise in biologischen Systemen auf .

Hauptprodukte, die gebildet werden

Das Hauptprodukt der Wechselwirkung zwischen KRH3955 und CXCR4 ist die Hemmung des CXCL12-CXCR4-Signalwegs, der eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt .

Wissenschaftliche Forschungsanwendungen

KRH3955 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Hämatopoese und Stammzellmobilisierung: KRH3955 wird zur Mobilisierung hämatopoetischer Vorläuferzellen aus dem Knochenmark verwendet, was für Knochenmarktransplantationen unerlässlich ist.

Krebsforschung: Es wurde auf sein Potenzial untersucht, das Wachstum und die Metastasierung bestimmter Krebsarten durch Blockierung der CXCL12-CXCR4-Achse zu hemmen.

HIV-Forschung: KRH3955 ist ein hochwirksamer Hemmer von X4 HIV-1, was es wertvoll in der Erforschung von HIV-Infektionen und potenziellen Behandlungen macht.

Entzündung und Immunologie: Die Verbindung wird verwendet, um die Rolle von CXCR4 bei Entzündungsreaktionen und der Migration von Immunzellen zu untersuchen.

Wirkmechanismus

KRH3955 entfaltet seine Wirkung durch Bindung an die extrazelluläre Schleife des CXCR4-Rezeptors. Diese Bindung verhindert, dass SDF-1α mit CXCR4 interagiert, wodurch die nachgeschalteten Signalwege, die mit Zellmigration, Proliferation und Überleben verbunden sind, gehemmt werden . Im Gegensatz zu anderen CXCR4-Antagonisten kehrt KRH3955 den CXCL12-Chemokingradienten nicht um, mobilisiert aber dennoch hämatopoetische Vorläuferzellen effektiv .

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, Pregn-5-ene-3beta,20beta-diol is utilized as a precursor for the synthesis of various steroidal compounds. Its unique hydroxylation pattern allows for selective modifications that can lead to the production of bioactive derivatives .

Biology

Hormonal Regulation:

this compound plays a crucial role in hormone biosynthesis. It is involved in the conversion to active hormones such as progesterone and allopregnanolone, influencing reproductive functions and stress responses .

Neurosteroid Activity:

As a neurosteroid, it modulates neurotransmitter activity in the brain, affecting mood and cognitive functions . This makes it a subject of interest in studies related to anxiety and depression.

Medicine

Anti-inflammatory Effects:

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and enzymes such as cyclooxygenase-2 (COX-2) . This suggests its potential in treating inflammatory diseases.

Anticancer Potential:

Emerging studies have demonstrated its ability to induce apoptosis in cancer cell lines, indicating its potential use in cancer therapy . For instance, it has shown effectiveness against HL-60 (promyelocytic leukemia) and HepG2 (hepatocellular carcinoma) cell lines.

Anti-inflammatory Activity

A study investigated the effects of this compound on inflammation markers. Results indicated a significant reduction in TNF-alpha levels when treated with this compound compared to untreated controls .

Cancer Cell Apoptosis

In vitro studies tested this compound on various cancer cell lines. Findings revealed that the compound induced apoptosis through caspase activation pathways, suggesting its potential for cancer treatment .

Wirkmechanismus

KRH3955 exerts its effects by binding to the extracellular loop of the CXCR4 receptor. This binding prevents SDF-1α from interacting with CXCR4, thereby inhibiting the downstream signaling pathways associated with cell migration, proliferation, and survival . Unlike other CXCR4 antagonists, KRH3955 does not reverse the CXCL12 chemokine gradient but still effectively mobilizes hematopoietic progenitor cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

AMD3100 (Plerixafor): Ein weiterer CXCR4-Antagonist, der an die Transmembranregion von CXCR4 bindet und zur Mobilisierung hämatopoetischer Vorläuferzellen verwendet wird.

Einzigartigkeit von KRH3955

KRH3955 ist einzigartig in seiner Bindungsaffinität und seinem Wirkmechanismus. Es bindet mit hoher Affinität und einer langsamen Dissoziationsrate an die extrazelluläre Schleife von CXCR4, was es zu einem hochpotenten und selektiven Inhibitor macht . Im Gegensatz zu AMD3100 kehrt KRH3955 den CXCL12-Gradienten nicht um, was auf unterschiedliche molekulare Mechanismen bei der Mobilisierung von Vorläuferzellen hindeutet .

Biologische Aktivität

Pregn-5-ene-3beta,20beta-diol, also known as 3β,20β-dihydroxy-pregn-5-ene, is a steroid compound that plays a significant role in the biosynthesis of steroid hormones. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is classified as a pregnane derivative characterized by its specific hydroxylation at the 3 and 20 positions. Its molecular formula is C21H34O3. The compound serves as a precursor for other biologically active steroids, including allopregnanolone, which is known for its neuroactive properties.

Biological Activity

1. Steroid Hormone Precursor:

this compound is crucial in the biosynthetic pathway of steroid hormones. It is metabolized into several key hormones that regulate various physiological processes. Notably, it can be converted into progesterone and allopregnanolone through enzymatic reactions involving 20alpha-hydroxy steroid dehydrogenase and 3beta-hydroxy Delta(5)-steroid dehydrogenase .

2. Neuroactive Properties:

Research indicates that allopregnanolone enhances GABA-A receptor function, influencing mood and anxiety levels. This neurosteroid modulates neurotransmitter activity in the brain and has been associated with anxiolytic effects . this compound's role as a precursor to allopregnanolone highlights its significance in neuropharmacology.

3. Role in Reproductive Health:

In reproductive physiology, this compound's conversion to progesterone is vital for maintaining pregnancy. Studies have shown that fluctuations in its levels correlate with various reproductive stages, particularly during parturition when progesterone secretion decreases .

Table 1: Key Research Findings on this compound

Case Study: Allopregnanolone and Mood Disorders

A study investigating the neuroactive effects of allopregnanolone derived from this compound revealed its potential in treating mood disorders. Patients with depression exhibited altered levels of allopregnanolone, suggesting that modulation of this neurosteroid could provide therapeutic benefits .

This compound does not possess a well-defined mechanism of action by itself; rather, its biological activity is primarily mediated through its metabolites:

1. Conversion to Allopregnanolone:

Allopregnanolone acts on GABA-A receptors to enhance inhibitory neurotransmission in the brain . This action contributes to its anxiolytic effects.

2. Influence on Progesterone Levels:

The compound's metabolism influences progesterone levels during the menstrual cycle and pregnancy phases. The regulation of these hormones is crucial for reproductive health and successful gestation .

Eigenschaften

IUPAC Name |

17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22-23H,5-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAQQTDJEXMIMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.